4-(1,3-benzodioxol-5-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one
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Overview
Description
4-(1,3-Benzodioxol-5-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound that features a benzodioxole moiety and a brominated dihydrobenzoquinolinone structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 4-(1,3-benzodioxol-5-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the dihydrobenzoquinolinone structure under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-(1,3-Benzodioxol-5-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(1,3-Benzodioxol-5-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The bromine atom may enhance the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar compounds to 4-(1,3-benzodioxol-5-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one include:
4-(1,3-Benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acid: This compound also contains a benzodioxole moiety and exhibits similar biological activities.
4-(1,3-Benzodioxol-5-yloxy)-2-[4-(1H-imidazol-1-yl)phenoxy]-6-methylpyrimidine: Another compound with a benzodioxole ring, used in various pharmacological studies.
The uniqueness of this compound lies in its specific structural features, such as the bromine atom and the dihydrobenzoquinolinone core, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-bromo-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNO3/c21-16-8-15-14(11-5-6-17-18(7-11)25-10-24-17)9-19(23)22-20(15)13-4-2-1-3-12(13)16/h1-8,14H,9-10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCCZJLTGIIXKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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